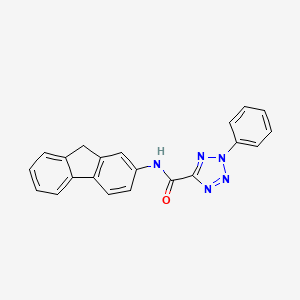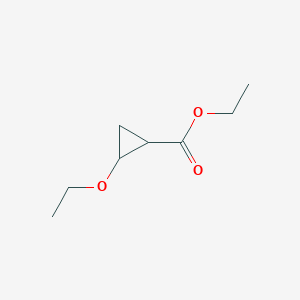
2-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Corrosion Inhibitors
Research conducted by Yıldırım and Cetin (2008) in "Corrosion Science" revealed that 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, similar in structure to the compound , were effective as corrosion inhibitors. These compounds were tested for their ability to prevent steel corrosion in acidic and mineral oil media, showing promising results (Yıldırım & Cetin, 2008).
Antimicrobial, Anti-inflammatory, and Analgesic Activities
Rajanarendar et al. (2012) in the "European Journal of Medicinal Chemistry" studied isoxazolyl derivatives, which are structurally related to the compound of interest. These compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012).
Applications in Organic Synthesis
Chikaoka et al. (2003) in "The Journal of Organic Chemistry" discussed the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, a compound similar to the one , in organic synthesis. This study focused on the formation of erythrinanes, a class of natural products, through oxidative radical cyclization (Chikaoka et al., 2003).
Development of Coordination Complexes
Chkirate et al. (2019) in the "Journal of Inorganic Biochemistry" synthesized pyrazole-acetamide derivatives and used them to construct novel Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity and demonstrated the potential of such structures in the development of new materials (Chkirate et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) in "Chemical Papers" conducted a study on bioactive benzothiazolinone acetamide analogs, related to the compound . This research provided insights into the photochemical and thermochemical properties of these compounds, suggesting potential applications in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).
Herbicidal Activities
Kai et al. (1998) in the "Journal of Pesticide Science" synthesized 2-(5-isoxazolyloxy)acetamide derivatives and assessed their herbicidal activities. They found that certain derivatives showed strong herbicidal activities against various upland weeds without affecting cotton, indicating the agricultural applications of such compounds (Kai et al., 1998).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-4-7-16(8-5-14)19-12-17(23-27-19)13-22-21(24)11-15-6-9-18(25-2)20(10-15)26-3/h4-10,12H,11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBLRFMFCGXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)
![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)

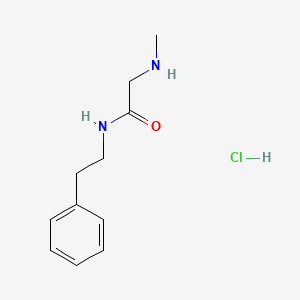

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)
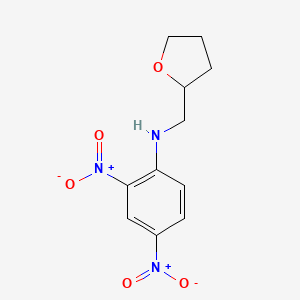
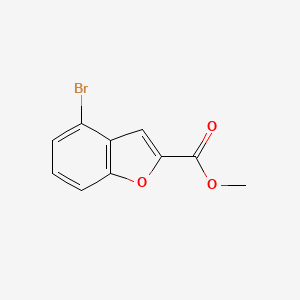
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)
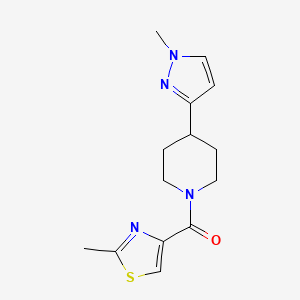
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)
